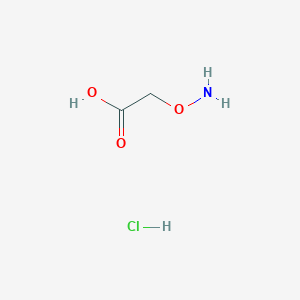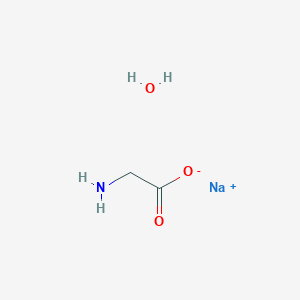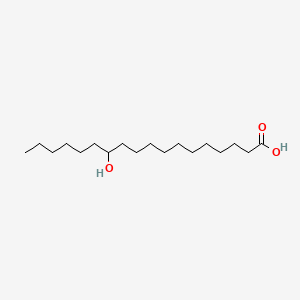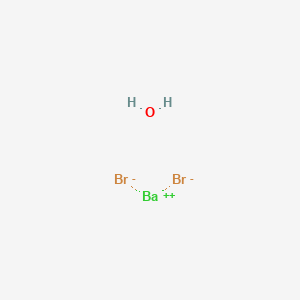
BARIUM BROMIDE DIHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BARIUM BROMIDE DIHYDRATE, also known as this compound, is a chemical compound with the formula BaBr₂·2H₂O. It appears as white, deliquescent orthorhombic crystals and is highly soluble in water. This compound is ionic in nature and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium bromide dihydrate can be synthesized by reacting barium carbonate or barium sulfide with hydrobromic acid. The reactions are as follows:
- BaCO₃ + 2 HBr → BaBr₂ + CO₂ + H₂O
- BaS + 2 HBr → BaBr₂ + H₂S
The resulting barium bromide crystallizes from concentrated aqueous solution as the dihydrate, BaBr₂·2H₂O. Heating this dihydrate to around 120°C yields the anhydrous form .
Industrial Production Methods: Industrial production of barium bromide typically involves the same reactions mentioned above, with careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and dried to obtain the desired form.
Chemical Reactions Analysis
Types of Reactions: Barium bromide dihydrate undergoes several types of chemical reactions, including:
Precipitation Reactions: When barium bromide reacts with sulfate salts, it forms a precipitate of barium sulfate:
Substitution Reactions: Barium bromide can react with other halide salts to form different barium halides.
Common Reagents and Conditions:
Hydrobromic Acid (HBr): Used in the synthesis of barium bromide from barium carbonate or barium sulfide.
Sulfate Salts: Used in precipitation reactions to form barium sulfate.
Major Products Formed:
Barium Sulfate (BaSO₄): Formed in precipitation reactions with sulfate ions.
Hydrogen Sulfide (H₂S): Formed as a byproduct in the reaction with barium sulfide.
Scientific Research Applications
Barium bromide dihydrate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other barium compounds and bromides.
Biology: Utilized in various biochemical assays and experiments.
Medicine: Historically used in the purification of radium through fractional crystallization.
Industry: Employed in the production of phosphors and in photography
Mechanism of Action
In aqueous solutions, barium bromide dihydrate dissociates into barium ions (Ba²⁺) and bromide ions (Br⁻). The barium ions can interact with sulfate ions to form insoluble barium sulfate, which is a common application in analytical chemistry. The bromide ions can participate in various substitution reactions, making the compound versatile in different chemical processes .
Comparison with Similar Compounds
Barium Chloride (BaCl₂): Similar in structure and properties, but contains chloride ions instead of bromide.
Barium Fluoride (BaF₂): Contains fluoride ions and has different solubility and reactivity characteristics.
Barium Iodide (BaI₂): Contains iodide ions and is used in different industrial applications.
Uniqueness: Barium bromide dihydrate is unique due to its specific reactivity with sulfate ions, forming barium sulfate, which is useful in various analytical and industrial processes. Its high solubility in water and ability to form different barium compounds make it a valuable chemical in research and industry .
Properties
IUPAC Name |
barium(2+);dibromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2BrH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCKZUIUXCMLPM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaBr2H2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7791-28-8 |
Source


|
| Record name | Barium bromide (BaBr2), dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)

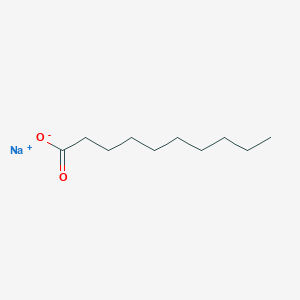
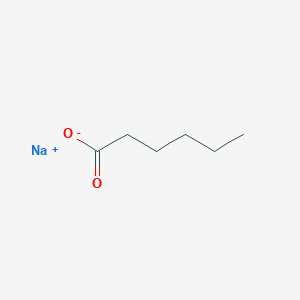
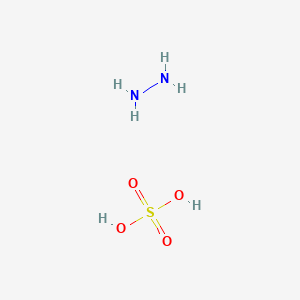
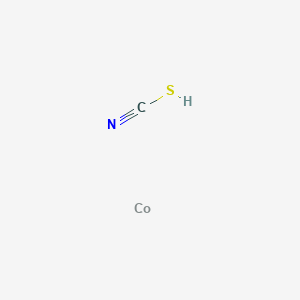
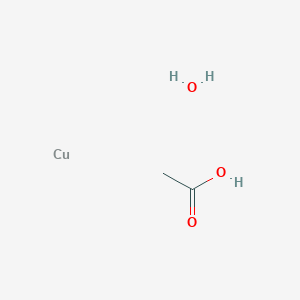
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
